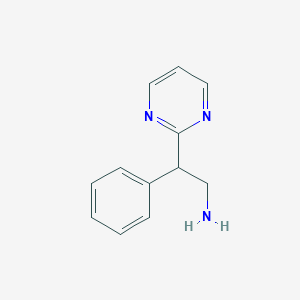

2-Phenyl-2-(pyrimidin-2-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

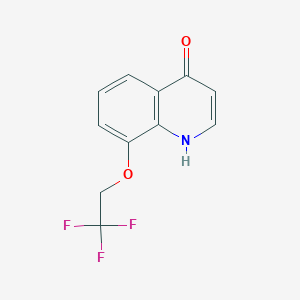

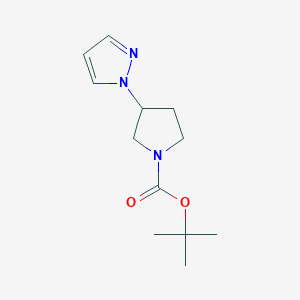

2-Phenyl-2-(pyrimidin-2-yl)ethanamine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.257. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Solid State and Solution Characterization

Research by Canary et al. (1998) on chiral, conformationally mobile tripodal ligands, including derivatives of pyrimidinyl ethanamines, has provided insights into their solid-state and solution behaviors. These compounds form chiral, pseudo C3-symmetric complexes with metal salts, which are of interest in coordination chemistry and potentially catalysis, due to their unique spatial arrangements and electrophilic coordination sites (Canary et al., 1998).

Catalysis and Hydrogenation

Kumah et al. (2019) synthesized chiral (pyridyl)imine nickel(ii) complexes from derivatives similar to "2-Phenyl-2-(pyrimidin-2-yl)ethanamine," demonstrating their use in catalyzing the transfer hydrogenation of ketones. This research contributes to the development of new catalysts for synthetic organic chemistry, highlighting the potential of these compounds in asymmetric synthesis (Kumah et al., 2019).

Aldose Reductase Inhibition

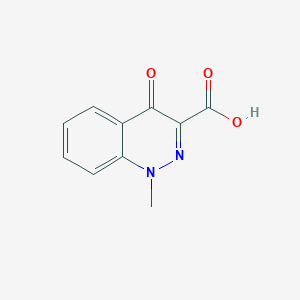

La Motta et al. (2007) investigated the aldose reductase inhibitory activity of 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds exhibited significant activity in the micromolar/submicromolar range, offering a new avenue for the treatment of diabetic complications. Their study underscores the therapeutic potential of pyrimidinyl ethanamine derivatives in managing diabetes-related disorders (La Motta et al., 2007).

High-Performance Materials

Lin et al. (2013) explored the synthesis of high-performance poly(pyrrolone imide)s from an unsymmetric phosphinated triamine, a class of compounds related to "this compound." These materials exhibited outstanding thermal properties and mechanical strength, indicating their potential for advanced engineering applications, particularly in aerospace and electronics (Lin et al., 2013).

Antibacterial and Anticancer Agents

Alsaedi et al. (2019) synthesized and evaluated novel pyrazolopyrimidine compounds with phenylsulfonyl groups, which are structurally related to "this compound," for their antimicrobial activities. Some derivatives exceeded the activity of reference drugs, showing promise as new antibacterial and anticancer agents (Alsaedi et al., 2019).

Orientations Futures

The future directions for the research and development of 2-Phenyl-2-(pyrimidin-2-yl)ethanamine and its derivatives could involve further exploration of their synthesis, characterization, and potential biological activities. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mécanisme D'action

Target of Action

The primary target of 2-Phenyl-2-(pyrimidin-2-yl)ethanamine is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of collagen, a key structural protein in the body. By targeting this enzyme, this compound can potentially influence the production and structure of collagen.

Mode of Action

This compound interacts with its target, collagen prolyl-4-hydroxylase, and inhibits its activity . This inhibition results in a decrease in the production of collagen, thereby affecting the structure and function of tissues where collagen is a key component.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen synthesis pathway . This can lead to downstream effects such as a reduction in fibrosis, a condition characterized by excessive deposition of collagen and other extracellular matrix components.

Pharmacokinetics

It is suggested that this compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound, influencing its efficacy and distribution within the body.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of collagen production . On a cellular level, this can result in a decrease in the formation of fibrotic tissue, which is characterized by excessive collagen deposition.

Propriétés

IUPAC Name |

2-phenyl-2-pyrimidin-2-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-9-11(10-5-2-1-3-6-10)12-14-7-4-8-15-12/h1-8,11H,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYPPDSBHYMDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2550436.png)

![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)

![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)

![N-(4-bromo-3-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2550450.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)

![N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550453.png)

![5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2550455.png)

![4-(5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2550456.png)

![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550457.png)